
MDA 19
Vue d'ensemble
Description
N’-[(3Z)-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, également connu sous le nom de MDA 19, est un cannabinoïde synthétique. Il a été synthétisé pour la première fois en 2008 et est connu pour son agonisme sélectif envers le récepteur cannabinoïde de type 2 (CB2) par rapport au récepteur cannabinoïde de type 1 (CB1). Cette sélectivité en fait un candidat prometteur pour des applications thérapeutiques, notamment dans le traitement de la douleur neuropathique .
Applications De Recherche Scientifique
Pharmacological Profile
MDA 19 exhibits a unique pharmacological profile as it acts as an agonist at both human and rat CB1 receptors while functioning differently at rat CB2 receptors, where it behaves as an inverse agonist. This differential activity suggests potential therapeutic uses in managing neuropathic pain without central nervous system side effects. Notably, this compound has been shown to alleviate tactile allodynia in various neuropathic pain models in rats and mice .
Neuropathic Pain Treatment
This compound has garnered attention for its potential in treating neuropathic pain. In studies involving rat models, this compound demonstrated a dose-dependent reduction of pain symptoms associated with spinal nerve ligation and paclitaxel-induced neuropathy. The compound's effectiveness was confirmed by its ability to reverse tactile allodynia specifically in CB2 receptor-positive mice, indicating that its analgesic effects are mediated through CB2 receptors .
Study | Model | Effect | Mechanism |
---|---|---|---|
Study 1 | Rat | Reduced tactile allodynia | CB2 receptor agonism |
Study 2 | Mouse | Pain relief in neuropathy models | CB2 receptor mediation |
Cancer Research
Recent studies have highlighted this compound's potential role in cancer treatment, specifically melanoma. Research indicated that this compound inhibited the proliferation of melanoma cells in a dose-dependent manner. This anti-cancer effect was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression within melanoma cell lines .
Study | Cancer Type | Effect | Mechanism |
---|---|---|---|
Study 1 | Melanoma | Inhibited cell proliferation | Induction of apoptosis |
Neurotoxicity Studies
This compound has also been evaluated for its neurotoxic effects using zebrafish models. Observations from these studies revealed that exposure to this compound led to morphological abnormalities and altered behavior in zebrafish larvae, suggesting potential neurotoxic properties that warrant further investigation .
Study | Model | Effect | Observation |
---|---|---|---|
Study 1 | Zebrafish | Induced neurotoxicity | Morphological changes and behavioral alterations |
Mécanisme D'action
MDA-19, also known as N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide, is a potent and selective agonist for the cannabinoid receptor CB2 . This compound has been studied for its potential therapeutic effects in various clinical conditions .
Target of Action
MDA-19 primarily targets the cannabinoid receptor 2 (CB2) . The CB2 receptor is known to play a crucial role in the human body’s endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
MDA-19 acts as an agonist at the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of MDA-19, it binds to the CB2 receptor and activates it . The pharmacology of mda-19 in rat cannabinoid receptors has been demonstrated to function differently than human cannabinoid receptors .
Biochemical Pathways
MDA-19’s action on the CB2 receptor affects the AKT signaling pathway . The AKT signaling pathway is crucial for many cellular processes, including cell proliferation and survival . MDA-19 has been shown to inhibit the AKT signaling pathway, leading to a decrease in cell proliferation .
Result of Action
MDA-19’s activation of the CB2 receptor and subsequent inhibition of the AKT signaling pathway leads to a decrease in cell proliferation . This has been observed in hepatocellular carcinoma (HCC) cell lines, where MDA-19 treatment inhibited cell proliferation in a dose- and time-dependent manner . Additionally, MDA-19 treatment induced cell apoptosis and activation of the mitochondrial apoptosis pathway .
Action Environment
The efficacy and stability of MDA-19 can be influenced by various environmental factors. For instance, the presence of other substances, such as other cannabinoids or drugs, could potentially affect the action of MDA-19 . Furthermore, individual genetic variations, such as differences in the expression of the CB2 receptor, could also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
MDA-19 interacts with the cannabinoid receptor CB2 . It has been shown to have a higher affinity for human CB2 receptors compared to rat CB2 receptors . It functions as an agonist in human cannabinoid receptors but functions differently in rat cannabinoid receptors .
Cellular Effects
MDA-19 has been shown to inhibit hepatocellular carcinoma (HCC) cell proliferation in a dose- and time-dependent manner . It induces cell apoptosis and activates the mitochondrial apoptosis pathway . MDA-19 treatment can significantly inhibit HCC cell migration and invasion .
Molecular Mechanism
MDA-19 exerts its effects at least partly through the inactivation of the AKT signaling pathway in HCC . It binds to the CB2 receptor to activate it, and this binding is necessary for MDA-19-induced growth inhibition of HCC cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du MDA 19 implique la réaction du 1-hexyl-1,2-dihydro-2-oxo-3H-indole-3-carbaldéhyde avec la benzohydrazide. La réaction se produit généralement en présence d'un solvant approprié, tel que l'éthanol, et sous reflux. Le produit est ensuite purifié par recristallisation ou par techniques chromatographiques .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le MDA 19 subit diverses réactions chimiques, notamment:
Oxydation: Le this compound peut être oxydé pour former les dérivés oxo correspondants.
Réduction: Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution: Le composé peut subir des réactions de substitution, en particulier au niveau du cycle indole et de la partie benzohydrazide.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution: Divers électrophiles et nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des formes réduites de this compound.
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications thérapeutiques potentielles. Parmi les principaux domaines de recherche, citons:
Douleur neuropathique: Le this compound s'est avéré prometteur pour soulager la douleur neuropathique en ciblant sélectivement le récepteur CB2.
Maladies neurodégénératives: Des études suggèrent que le this compound pourrait être bénéfique dans le traitement des maladies neurodégénératives en raison de ses propriétés anti-inflammatoires.
Mécanisme d'action
Le this compound exerce ses effets principalement par l'activation du récepteur CB2. Ce récepteur est impliqué dans divers processus physiologiques, notamment la réponse immunitaire et l'inflammation. En activant sélectivement CB2, le this compound peut moduler ces processus sans les effets psychoactifs associés à l'activation de CB1. L'activité antitumorale du composé est en partie attribuée à l'inactivation de la voie de signalisation AKT .
Comparaison Avec Des Composés Similaires
Le MDA 19 fait partie d'une série de cannabinoïdes synthétiques qui comprennent des composés tels que le BZO-HEXOXIZID et le 5F-MDA-19. Comparé à ces composés, le this compound est unique par sa forte sélectivité pour le récepteur CB2, ce qui en fait un agent thérapeutique plus ciblé .
Composés similaires
BZO-HEXOXIZID: Un autre agoniste sélectif de CB2 avec un potentiel thérapeutique similaire.
5F-MDA-19: Un dérivé fluoré ayant une forte affinité pour CB2.
La sélectivité et le potentiel thérapeutique uniques du this compound en font un composé précieux pour la poursuite de la recherche et du développement dans divers domaines médicaux.
Activité Biologique
MDA 19, a novel cannabinoid ligand, has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for clinical use.
Chemical Structure and Pharmacological Profile
This compound is derived from the isatin series and is chemically characterized as N′-[(3 Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3 H-indol-3-ylidene]benzohydrazide. Its structure allows it to interact with cannabinoid receptors, specifically CB1 and CB2, which are part of the G protein-coupled receptor (GPCR) superfamily.
Binding Affinity and Agonistic Activity
This compound has been shown to exhibit a distinctive functional profile at cannabinoid receptors:
- CB1 Receptor : Acts as an agonist in vivo, demonstrating analgesic effects without significant central nervous system side effects .
- CB2 Receptor : Functions as a protean agonist, exhibiting both agonistic and inverse agonistic properties depending on the assay context .
The compound's ability to modulate these receptors suggests its potential for therapeutic applications in pain management and oncology.
Neuropathic Pain Relief
This compound has been evaluated for its efficacy in alleviating neuropathic pain through various animal models. Key findings include:
- In Vivo Studies : this compound significantly attenuated tactile allodynia induced by spinal nerve ligation or paclitaxel in rats. The analgesic effects were mediated through CB2 receptors, as evidenced by the lack of effect in CB2 knockout mice .
Anti-Cancer Activity
Recent studies have indicated that this compound possesses anti-tumor properties, particularly against hepatocellular carcinoma (HCC). The proposed mechanisms include:
- Inhibition of AKT Signaling : this compound exerts anti-tumor activity partially through the inactivation of the AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
Table: Summary of Key Research Findings on this compound
Clinical Implications
The pharmacological profile of this compound suggests several clinical implications:
- Pain Management : Its dual action on CB1 and CB2 receptors may provide a novel approach to treating chronic pain without the psychoactive effects associated with traditional cannabinoids.
- Oncology : The anti-cancer properties highlight its potential as a therapeutic agent in HCC treatment, warranting further investigation into its efficacy and safety in human trials.
Propriétés
IUPAC Name |
N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRTDOKKSWDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029871, DTXSID401345281 | |
Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048973-47-2, 1104302-26-2 | |
Record name | MDA-19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BZO-HEXOXIZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.